molecular formula C9H17N3O B586832 N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine CAS No. 141549-87-3

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine

Cat. No. B586832
CAS RN: 141549-87-3
M. Wt: 183.255
InChI Key: WLNVKPGXWHWUBJ-UHFFFAOYSA-N
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Description

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine, also known as DM-Hydroxylamine, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine is a reactive molecule that can undergo various chemical reactions. It is known to react with various electrophiles, such as aldehydes, ketones, and imines. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can also react with nitrite to form a nitroso derivative. In biological systems, N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can react with reactive oxygen species (ROS) and nitrogen species (RNS), which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and apoptosis. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In addition, N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has several advantages for lab experiments. It is a stable and reactive molecule that can be easily synthesized and purified. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can also be easily modified to introduce various functional groups, which can be used for various applications. However, N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has some limitations for lab experiments. It is a toxic and reactive molecule that requires careful handling. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can also react with various other molecules, which can complicate the interpretation of experimental results.

Future Directions

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has several potential future directions for scientific research. It can be used as a probe for studying various biological systems, such as ROS and RNS. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can also be used as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. In addition, N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine can be modified to introduce various functional groups, which can be used for various applications, such as drug discovery and materials science.
Conclusion:
In conclusion, N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine is a versatile molecule that has been widely used in scientific research. It has various scientific research applications, including organic synthesis, biochemistry, and pharmacology. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has several advantages for lab experiments, such as easy synthesis and modification. However, it also has some limitations, such as toxicity and reactivity. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has several potential future directions for scientific research, including the study of biological systems and the development of new therapeutic agents.

Synthesis Methods

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine is synthesized by reacting 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has been used in various scientific research applications. It is a versatile molecule that can be used as a reagent in organic synthesis, as a probe for studying biological systems, and as a potential therapeutic agent. N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylaminemine has been used in the synthesis of various compounds, including heterocycles, amino acids, and peptides. It has also been used in the synthesis of drugs, such as antimalarial agents and antitumor agents.

properties

IUPAC Name

N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-11-5-8-3-7(10-13)4-9(6-11)12(8)2/h8-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVKPGXWHWUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(=NO)CC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668172
Record name N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine

CAS RN

141549-87-3
Record name N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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